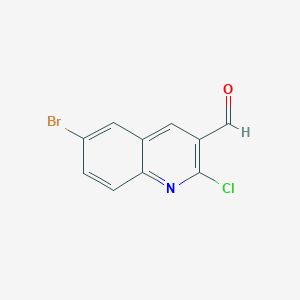

6-Bromo-2-chloroquinoline-3-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science and Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in chemical science. nih.govchemijournal.com Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance. nih.gov In the field of drug discovery, quinoline derivatives have exhibited a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govchemijournal.com The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors, making it a cornerstone in the design of new therapeutic agents.

Strategic Importance of Halogenated Quinoline Derivatives as Versatile Intermediates

The introduction of halogen atoms onto the quinoline scaffold dramatically enhances its synthetic utility. Halogenated quinolines serve as versatile intermediates, with the halogen atoms acting as reactive handles for a variety of chemical transformations. nih.gov These transformations often involve cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions, enabling the construction of more complex and diverse molecular architectures. The specific position and nature of the halogen substituent can profoundly influence the reactivity of the molecule and the properties of its derivatives.

Research Focus: 6-Bromo-2-chloroquinoline-3-carbaldehyde as a Key Building Block

This compound has garnered significant attention as a key building block in synthetic chemistry. nih.gov Its trifunctional nature, featuring a reactive aldehyde group, a labile chlorine atom at the 2-position, and a bromine atom at the 6-position, provides multiple sites for chemical modification. This allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities. nih.gov Researchers have successfully utilized this compound in the development of novel anticancer, antimicrobial, and antimalarial agents. nih.govresearchgate.net

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its application in organic synthesis. These properties dictate its reactivity, solubility, and compatibility with various reaction conditions.

| Property | Value |

| Molecular Formula | C₁₀H₅BrClNO |

| Molecular Weight | 270.51 g/mol |

| Appearance | White to gray to brown powder/crystal |

| Melting Point | 188 °C |

| CAS Number | 73568-35-1 |

Synthesis and Characterization

The primary method for the synthesis of this compound and its substituted analogs is the Vilsmeier-Haack reaction. ijsr.net This reaction typically involves the formylation of an appropriate N-acyl-substituted aniline derivative using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijsr.net

The general synthetic approach involves the reaction of a 4-bromoacetanilide with the Vilsmeier reagent, leading to the formation of the this compound scaffold. ijsr.net The reaction proceeds through a series of intermediates, ultimately resulting in the cyclization and formation of the desired product.

Spectroscopic Data:

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Values |

| IR (KBr, cm⁻¹) | 1705 (C=O), 1682 (C=O), 1450-1600 (Aromatic), 2729-2842 (Aldehyde C-H) ijsr.net |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.23 (s, 1H, H-5), 7.56 (dd, 1H, H-7), 8.32 (d, 1H, H-8), 8.68 (s, 1H, H-4), 10.57 (s, 1H, CHO) ijsr.net |

| ¹³C NMR (CDCl₃) δ (ppm) | Data for similar 2,6-dichloro-3-formyl quinoline shows a peak at 189.49 for the aldehyde carbon. chemijournal.com |

Applications as a Versatile Intermediate

The trifunctional nature of this compound makes it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

In the Synthesis of Potential Anticancer Agents

Research has demonstrated the utility of this compound in the synthesis of novel rhodanine analogs with potential anticancer activity. nih.gov In a key synthetic step, the aldehyde functionality of this compound undergoes a Knoevenagel condensation with rhodanine derivatives. nih.gov The resulting compounds have been evaluated for their in vitro antiproliferative activity against various human tumor cell lines, with some derivatives showing promising inhibitory effects. nih.gov

In the Synthesis of Potential Antimicrobial Agents

The aldehyde group of this compound is a key functional group for the synthesis of chalcones, which are known to possess a wide range of biological activities, including antimicrobial properties. researchgate.netrjlbpcs.commdpi.com The Claisen-Schmidt condensation of this compound with various substituted acetophenones yields quinoline-based chalcones. researchgate.net These compounds can then be evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms.

In the Synthesis of Potential Antimalarial Agents

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. This compound serves as a starting material for the synthesis of novel quinoline derivatives with potential antimalarial activity. mdpi.com The reactive sites on the molecule allow for the introduction of various pharmacophoric groups that are known to be important for antimalarial efficacy. For instance, the chloro group can be displaced by nucleophiles, and the aldehyde can be transformed into other functional groups to generate a library of compounds for biological screening.

Properties

IUPAC Name |

6-bromo-2-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCMZVZWKXJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465890 | |

| Record name | 6-Bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-35-1 | |

| Record name | 6-Bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Chloroquinoline 3 Carbaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group at the C-3 position is a key site for derivatization, readily undergoing condensation reactions, nucleophilic additions, as well as reduction and oxidation.

Condensation Reactions with Amines and Hydrazines: Formation of Schiff Bases and Related Compounds

The carbonyl group of the aldehyde is electrophilic and readily reacts with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These condensation reactions typically proceed by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone yields the corresponding N-(substituted-phenyl)methanimine derivatives rsc.org. Similarly, condensation with hydrazine hydrate in ethanol produces the hydrazono-quinoline rsc.org. These Schiff bases and hydrazones are stable intermediates that can be further modified or can participate in subsequent cyclization reactions to form more complex heterocyclic systems rsc.org. The reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine, for example, yields a Schiff base that can undergo intramolecular cyclization to form a 1H-pyrazolo[3,4-b]quinoline rsc.org.

Table 1: Examples of Condensation Reactions with Amines and Hydrazines

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | rsc.org |

Knoevenagel Condensation and Nucleophilic Additions

The aldehyde functionality of 6-bromo-2-chloroquinoline-3-carbaldehyde can participate in Knoevenagel condensation with active methylene compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups, such as malonic esters or malononitrile, to yield an α,β-unsaturated product mychemblog.compurechemistry.org. The reaction is initiated by the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond purechemistry.org.

The reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate in ethanol has been shown to yield a mixture of products, including the expected Knoevenagel product and a rearranged intramolecular cyclization product ekb.eg. The specific conditions and the nature of the active methylene compound can influence the outcome of the reaction.

Beyond Knoevenagel condensation, the aldehyde group is susceptible to a range of other nucleophilic additions.

Reduction and Oxidation Reactions of the Formyl Group

The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

Reduction: Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed to selectively reduce the aldehyde to the corresponding alcohol smolecule.com. For example, the reduction of a related tetrazolo[1,5-a]quinoline-4-carbaldehyde with sodium borohydride in methanol yields the corresponding alcohol rsc.org. This transformation is a key step in the synthesis of various substituted quinolines.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄). The resulting 2-chloroquinoline-3-carboxylic acid is a valuable precursor for the synthesis of amides and other derivatives through reactions at the carboxylic acid functionality.

Table 2: Reduction and Oxidation of the Formyl Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The presence of both bromine at the C-6 position and chlorine at the C-2 position offers opportunities for selective or exhaustive substitution reactions, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at C-2 and C-6 Positions

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom wikipedia.org. This allows for the displacement of the chloride by a variety of nucleophiles.

Reactions with amines, alkoxides, and thiolates can be used to introduce diverse functionalities at the C-2 position. For example, heating 2-chloroquinolines with 1,2,4-triazole can lead to the formation of 2-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net. The reactivity of the C-2 chlorine is generally higher than that of the C-6 bromine towards nucleophilic substitution. This difference in reactivity can be exploited for selective functionalization.

While the C-2 position is more activated, under forcing conditions, nucleophilic substitution at the C-6 position can also occur. The relative reactivity of the two halogen atoms allows for a degree of control in synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both the C-Cl and C-Br bonds in this compound can participate in these transformations. The differential reactivity of aryl chlorides and aryl bromides in these reactions can allow for selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide wikipedia.orglibretexts.orgorganic-chemistry.org. The reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids in the presence of a palladium catalyst has been shown to result in the substitution of both bromine and chlorine atoms to afford 4,6,8-triarylquinoline-3-carbaldehydes nih.gov. This suggests that under appropriate conditions, both halogen atoms in this compound can be replaced.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.org. The C-I bond is generally more reactive than C-Br, which is in turn more reactive than C-Cl in Sonogashira coupling. This reactivity trend can be exploited for selective alkynylation at the C-6 position.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide wikipedia.orgorganic-chemistry.orglibretexts.org. Similar to other palladium-catalyzed reactions, the reactivity of the halide is in the order I > Br > Cl. This allows for the potential for selective coupling at the C-6 position of this compound.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | Biaryl or Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne or En-yne |

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to polyhalogenated quinolines. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.govrsc.org In the case of dihaloquinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which is analogous in reactivity, the reaction with arylboronic acids can lead to polysubstituted products. nih.gov

Research has shown that the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and a base such as potassium carbonate results in the substitution of all three halogen atoms to yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov The reactivity of the halogen atoms follows the general trend for oxidative addition to Pd(0), which is Ar-Br > Ar-Cl. nih.gov However, the chloro-group at the 4-position is activated by the adjacent electron-withdrawing carbaldehyde group, making it also susceptible to substitution. nih.gov

Newer generations of palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, have been developed to enhance the efficiency of Suzuki-Miyaura couplings, especially for less reactive aryl chlorides. organic-chemistry.orgnih.gov These advanced catalytic systems can achieve high turnover numbers and are often effective at lower catalyst loadings. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dihaloquinolines

| Starting Material | Boronic Acid | Catalyst System | Product |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃, K₂CO₃ | 4,6,8-Triphenylquinoline-3-carbaldehyde nih.gov |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃/SPhos, K₃PO₄ | 2,6-Diheptylpyridine |

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic systems. organic-chemistry.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgsoton.ac.uk

In the context of halogenated quinolines, the Sonogashira coupling allows for the selective introduction of alkynyl groups. For instance, the reaction of 6,7-dibromoquinoline-5,8-dione with various terminal alkynes in the presence of a palladium catalyst leads to the formation of 7-bromo-6-alkynylquinoline-5,8-diones. researchgate.net The reaction demonstrates selectivity, with the bromine atom at the 6-position being more susceptible to nucleophilic attack by the alkyne due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen atom. researchgate.net

The versatility of the Sonogashira coupling is highlighted by its compatibility with a wide range of functional groups on the terminal alkyne, including free alcohols and protected amines. soton.ac.uk This tolerance allows for the synthesis of complex and functionally diverse quinoline derivatives.

Table 2: Representative Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product |

| 6,7-Dibromoquinoline-5,8-dione | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 7-Bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione researchgate.net |

| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Internal Alkynes organic-chemistry.org |

Stille Coupling and Other Transition Metal-Catalyzed Processes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com While specific examples of Stille coupling with this compound are not extensively documented in the provided context, the general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond. wikipedia.org

Other transition metal-catalyzed processes, such as nickel-catalyzed couplings, have also emerged as powerful tools for C-N bond cleavage and cross-coupling reactions, further expanding the synthetic utility of halogenated heterocycles. nih.gov These reactions offer alternative pathways for the derivatization of quinoline systems.

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The strategic placement of the aldehyde and chloro-substituents in this compound facilitates a variety of intramolecular cyclization and heterocyclic annulation reactions, leading to the synthesis of complex, fused quinoline systems.

Synthesis of Fused Quinoline Systems (e.g., Pyrazoloquinolines, Tetrazoloquinolines, Thienoquinolines)

Pyrazoloquinolines: The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine derivatives is a common and effective method for the synthesis of pyrazolo[3,4-b]quinolines. rsc.orgnih.gov For example, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine yields a Schiff base intermediate, which upon intramolecular cyclization, affords 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.orgnih.gov

Tetrazoloquinolines: Tetrazolo[1,5-a]quinoline-4-carbaldehydes can be prepared from 2-chloroquinoline-3-carbaldehydes by reaction with sodium azide in acetic acid. rsc.orgnih.gov This transformation involves the replacement of the chloro-group and subsequent cyclization involving the formyl group. rsc.orgnih.gov

Thienoquinolines: The synthesis of thieno[3,2-c]quinolines can be achieved through a one-pot base-promoted conjugate addition-elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate, followed by cyclization. researchgate.net This leads to the formation of a methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, which can be further derivatized. researchgate.net

Construction of Complex Multi-ring Heterocyclic Architectures (e.g., Xanthene-1,8(2H)-diones, Acridinones, Pyridoquinolines)

Xanthene-1,8(2H)-diones: While direct synthesis from this compound is not detailed, xanthene-1,8(2H)-dione derivatives are generally synthesized through the cyclocondensation of dimedone with various aromatic aldehydes. ijcrt.org This suggests a potential pathway where derivatives of the title compound could be employed.

Acridinones: Multicomponent reactions provide an efficient route to complex heterocyclic systems. For instance, a multicomponent, solvent-free reaction of a piperazinyl-quinoline derivative with 5,5-dimethylcyclohexane-1,3-dione and substituted amines under microwave conditions can yield piperazinyl-quinolinyl-acridinones. rsc.org

Pyridoquinolines (Naphthyridines): Multicomponent reactions involving 2-chloro-3-formylquinolines are utilized for the synthesis of fused naphthyridine derivatives. nih.gov For example, the reaction of substituted 2-chloro-3-formylquinolines with 4-hydroxy-2H-chromen-2-one and substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones in the presence of L-proline yields tetrahydrodibenzo[b,g] rsc.orgnih.govnaphthyridin-1(2H)-ones. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy. For 6-bromo-2-chloroquinoline-3-carbaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to gain fundamental insights into its behavior. researchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Given the presence of the carbaldehyde group, a conformational analysis would be necessary to determine the preferred orientation of the aldehyde's C=O group relative to the quinoline (B57606) ring. This is typically achieved by rotating the C-C bond connecting the aldehyde group to the ring and calculating the energy at each step to identify the most stable conformer(s). Studies on similar quinoline derivatives suggest that the planar conformation is often the most stable.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, charge transfer, and the stabilizing effects of orbital interactions within a molecule. researchgate.net For this compound, NBO analysis would reveal the extent of electron delocalization across the fused aromatic system.

Key insights from an NBO analysis would include:

Hyperconjugative Interactions: This analysis identifies interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified. For instance, interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals (π*) of the aromatic rings are significant contributors to molecular stability.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, helping to identify electrophilic and nucleophilic sites. The presence of electronegative chlorine, bromine, and nitrogen atoms is expected to create a complex charge distribution pattern across the molecule.

Calculation of Non-Linear Optical (NLO) and Thermodynamic Properties

Computational methods can also predict a molecule's response to an external electric field, which is relevant for applications in optics and electronics. Non-Linear Optical (NLO) properties arise from this interaction. Key NLO parameters that would be calculated for this compound include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value suggests that the material could have significant NLO applications.

Furthermore, DFT calculations can be used to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. These properties are essential for understanding the stability and reactivity of the compound under various conditions.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Ligand-Protein Binding Energies and Modes

For this compound, molecular docking simulations would be performed to predict how it interacts with a specific protein target. The process involves:

Obtaining the 3D crystal structure of the target protein.

Placing the optimized 3D structure of the quinoline ligand into the protein's active site.

Using a scoring function to calculate the binding energy for various poses (orientations and conformations) of the ligand.

The results provide a binding energy value (often in kcal/mol), with more negative values indicating a stronger, more favorable interaction. The analysis also reveals the specific binding mode, detailing which amino acid residues in the protein interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. researchgate.net This information is critical for understanding the molecule's potential biological activity. Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-protein complex over time to assess its stability.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The arrangement of molecules in a condensed phase and their interaction with biological targets are governed by a network of non-covalent interactions. In the case of this compound, several types of such interactions are anticipated to be significant.

Hydrogen Bonding: The primary site for hydrogen bond formation is the oxygen atom of the carbaldehyde group, which can act as a hydrogen bond acceptor. The nitrogen atom within the quinoline ring is a weaker hydrogen bond acceptor due to the electron-withdrawing effect of the adjacent chlorine atom. While the molecule lacks a conventional hydrogen bond donor, weak C-H···O and C-H···N interactions may be formed with suitable donor molecules. The presence of bromine and chlorine atoms can also influence hydrogen bonding patterns through modulation of the molecule's electrostatic potential.

Halogen Bonding: A notable non-covalent interaction pertinent to this molecule is halogen bonding. The bromine and chlorine substituents can act as halogen bond donors, interacting with electron-rich atoms. This type of interaction, driven by a region of positive electrostatic potential on the halogen atom (the σ-hole), can play a crucial role in molecular recognition and crystal packing.

Other Non-Covalent Interactions:

π-π Stacking: The planar aromatic quinoline ring system can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of molecular assemblies.

Theoretical studies on similar halogenated heterocyclic compounds have demonstrated the importance of these non-covalent interactions in determining their solid-state structures and their binding affinity to biological macromolecules. Computational models can predict the geometry and strength of these interactions, providing a molecular-level understanding of the compound's behavior.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Drug-Likeness

The drug-likeness of a compound is often initially assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Predicted ADMET Properties for this compound:

| Property | Predicted Value/Characteristic | Implication for Drug-Likeness |

| Absorption | ||

| - Oral Bioavailability | Moderate to Good | Likely to be absorbed from the gastrointestinal tract. |

| - Lipinski's Rule of 5 | Compliant | Favorable for oral absorption. |

| - Caco-2 Permeability | Moderate | Suggests reasonable intestinal permeability. |

| Distribution | ||

| - Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| - Blood-Brain Barrier | Likely to cross | Potential for CNS activity (therapeutic or side effects). |

| Metabolism | ||

| - CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| - Primary Route | Likely hepatic metabolism followed by renal excretion | - |

| Toxicity | ||

| - AMES Mutagenicity | Predicted non-mutagenic | Lower concern for carcinogenicity. |

| - hERG Inhibition | Possible inhibitor | Potential for cardiotoxicity, requires experimental validation. |

This table is generated based on computational predictions for structurally related compounds and general principles of medicinal chemistry. The data is illustrative and not based on experimental results for this compound.

These in silico predictions suggest that this compound possesses a generally favorable pharmacokinetic profile for a potential drug candidate. However, potential liabilities such as CYP450 and hERG inhibition would need to be carefully evaluated experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted. ijprajournal.com

For a class of compounds like substituted quinolines, a QSAR model could be developed to predict a specific biological activity, for instance, antimicrobial or anticancer effects. This would involve synthesizing and testing a series of analogs of this compound with variations at different positions of the quinoline ring.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For 2-chloroquinoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their antimycobacterial activity. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish biological activity.

While a specific QSAR model for this compound has not been reported, insights from models developed for similar quinoline series could guide the design of more potent analogs. For example, a QSAR study on related quinolines might suggest that increasing the steric bulk at a particular position or modifying the electronic properties of the substituents could lead to improved biological activity. Such predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to drug discovery.

Spectroscopic and Advanced Analytical Characterization of Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR are utilized to provide detailed information about the carbon-hydrogen framework of derivatives synthesized from 6-bromo-2-chloroquinoline-3-carbaldehyde.

In the ¹H-NMR spectra of derivatives such as Schiff bases, the formation of the azomethine group (-N=CH-) is confirmed by the appearance of a characteristic singlet in the downfield region, typically between δ 8.5 and 10.5 ppm. oncologyradiotherapy.comsigmaaldrich.com The aromatic protons of the quinoline (B57606) ring and any additional aromatic substituents typically resonate as a complex series of multiplets in the range of δ 7.0-9.0 ppm. For instance, in ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydes, the aldehydic proton of the parent compound disappears, and new signals corresponding to the derivative's structure appear. researchgate.net

¹³C-NMR spectroscopy provides further structural confirmation by detailing the carbon skeleton. The carbon of the azomethine group in Schiff base derivatives typically appears in the range of δ 158-164 ppm. sigmaaldrich.com The carbons of the quinoline ring system exhibit a series of signals in the aromatic region (δ 120-150 ppm), with their precise chemical shifts being influenced by the nature and position of substituents. In ester derivatives, the carbonyl carbon of the ester group will present a characteristic signal in the downfield region of the spectrum. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Schiff Base Derivative of a Substituted Quinoline-3-carbaldehyde

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azomethine (-CH=N-) | 8.56 - 8.86 | 158.2 - 163.4 |

| Aromatic Protons | 7.26 - 8.57 | 120.0 - 150.0 |

| Aliphatic Protons (substituent) | 2.35 (s, -CH₃) | Varies |

| O-CH₃ (substituent) | 3.63 (s) | Varies |

Data is representative for Schiff bases of aromatic aldehydes and may vary for specific derivatives of this compound. sigmaaldrich.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectra of derivatives of this compound show characteristic absorption bands that confirm the transformation of the aldehyde group and the presence of new functional moieties.

For instance, in the formation of chalcones, the disappearance of the aldehydic C-H stretching bands (typically around 2700-2900 cm⁻¹) and the appearance of a strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) group, usually in the range of 1630-1680 cm⁻¹, are key indicators of a successful reaction. oncologyradiotherapy.com The C=C stretching vibration of the chalcone (B49325) backbone is also observed in the region of 1500-1600 cm⁻¹. scbt.com

In the case of hydrazone derivatives, the formation of the C=N bond is evidenced by a characteristic absorption band around 1625–1630 cm⁻¹. oncologyradiotherapy.com Additionally, the N-H stretching vibration of the hydrazone moiety can be observed in the region of 3100-3400 cm⁻¹. The IR spectra of ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydes show the C=O absorption of the aldehyde between 1680-1690 cm⁻¹ in the parent compound, which is replaced by other characteristic peaks upon derivatization. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Derivatives of Aromatic Aldehydes

| Derivative Class | Functional Group | Characteristic Absorption Band (cm⁻¹) |

|---|---|---|

| Chalcones | C=O (α,β-unsaturated ketone) | 1630 - 1680 |

| C=C (alkene) | 1500 - 1600 | |

| Schiff Bases | C=N (imine) | ~1600 |

| Hydrazones | C=N (imine) | 1625 - 1630 |

| N-H | 3100 - 3400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of synthesized derivatives and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which allows for the determination of the elemental composition of the molecule.

The mass spectra of derivatives of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the synthesized molecules.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For example, in chalcones, fragmentation can occur at the C-C bonds adjacent to the carbonyl group. In a study of chalcones with magnetic nanoparticles, the main fragmentation observed was the loss of a methyl group from a methoxy (B1213986) substituent. nih.gov The fragmentation of the quinoline ring itself can also lead to characteristic ions.

Table 3: Common Fragmentation Pathways in Mass Spectrometry

| Derivative Class | Potential Fragmentation |

|---|---|

| General | Loss of halogen atoms (Br, Cl) |

| Fragmentation of the quinoline ring | |

| Chalcones | Cleavage adjacent to the carbonyl group |

| Hydrazones | Cleavage of the N-N bond |

Specific fragmentation patterns will depend on the exact structure of the derivative and the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The derivatives of this compound, which often possess extended π-systems, exhibit characteristic absorption bands in the UV-Vis region.

For example, chalcone derivatives are known to display two main absorption bands. Band I, which is more intense, typically appears in the range of 340-390 nm and is attributed to the π-π* transition of the cinnamoyl system. Band II is a less intense band observed between 220-270 nm. nih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings.

The UV-Vis spectra of Schiff base complexes of substituted quinolines can show absorption bands corresponding to π → π* and n → π* transitions. For instance, a cobalt(II) complex of a Schiff base ligand exhibited d-d transition states, indicating a specific geometry around the metal ion. nih.gov

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Chalcone Derivatives

| Transition | Wavelength Range (nm) |

|---|---|

| π → π* (Band I) | 340 - 390 |

| π → π* (Band II) | 220 - 270 |

The exact λmax values are dependent on the solvent and the specific substituents on the chalcone structure.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

In the crystal structure of a Schiff base, for example, the molecule may exist in a specific tautomeric form (e.g., keto-enamine) and adopt a particular configuration (e.g., Z configuration). The planarity of the molecule can be stabilized by intramolecular hydrogen bonds. The packing of molecules in the crystal lattice is determined by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

While specific X-ray crystallographic data for derivatives of this compound are not widely available in the literature, the analysis of related structures provides a framework for understanding the potential solid-state conformations and intermolecular interactions of these compounds.

Q & A

Basic: What are the established synthetic routes for 6-bromo-2-chloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and formylation of quinoline precursors. A modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is common for introducing the aldehyde group at the 3-position . Key variables include:

- Temperature : Controlled heating (~80–100°C) minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Halogenation Order : Bromination at the 6-position prior to chlorination reduces steric hindrance.

Yields (>70%) and purity (>95%) are optimized via slow reagent addition and post-synthesis purification (e.g., column chromatography).

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.2 ppm, while quinoline protons show distinct splitting patterns (δ 7.5–9.0 ppm). Bromine and chlorine substituents deshield adjacent carbons .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group.

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., dihedral angles between quinoline and aldehyde groups) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer:

Contradictions often arise in cross-coupling reactions (e.g., Suzuki-Miyaura). Strategies include:

Revisiting DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311+G**) to account for halogen electronegativity and steric effects.

Experimental Validation : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR).

Solvent Effects : Simulate solvent interactions (e.g., PCM models) to explain deviations in regioselectivity .

Advanced: What strategies optimize crystallization conditions for X-ray diffraction studies of quinoline derivatives like this compound?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., CHCl₃:hexane) to slow nucleation.

- Temperature Gradients : Gradual cooling (0.5°C/hr) promotes single-crystal growth.

- SHELX Refinement : Employ SHELXL for high-resolution data to model disorder in halogen substituents .

Example crystallization protocol:

| Solvent Ratio | Temperature | Crystal Size |

|---|---|---|

| 3:1 CHCl₃:EtOH | 4°C | 0.2–0.5 mm |

Advanced: How does the electronic interplay between bromo and chloro substituents affect the aldehyde group's reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine (σₚ = +0.26) and chlorine (σₚ = +0.23) increase the aldehyde's electrophilicity, enhancing nucleophilic attack.

- Steric Hindrance : The 2-chloro group reduces accessibility to the 3-aldehyde in Pd-catalyzed reactions. Mitigate via ligand design (e.g., bulky phosphines like SPhos).

- Competitive Pathways : Bromine participates in oxidative addition faster than chlorine, requiring controlled Pd(0)/Pd(II) ratios .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Waste Disposal : Halogenated waste containers for spent reaction mixtures.

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.